molecular formula C23H23ClN2O4 B2410109 4-[7-(3,4-dimethylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl]morpholine hydrochloride CAS No. 2097883-30-0

4-[7-(3,4-dimethylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl]morpholine hydrochloride

Cat. No. B2410109
CAS RN: 2097883-30-0
M. Wt: 426.9
InChI Key: NBRWNGAGVTUBTA-UHFFFAOYSA-N
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Description

The compound “4-[7-(3,4-dimethylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl]morpholine hydrochloride” is a complex organic molecule. It contains a quinoline ring, which is a type of heterocyclic aromatic organic compound. It also contains a morpholine ring, which is a common feature in many pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex, given the presence of multiple ring structures and functional groups. The exact structure would depend on the specific arrangement of these groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the morpholine ring could potentially undergo reactions involving the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the size and shape of the molecule, the types of functional groups present, and the overall charge distribution would all play a role .

Scientific Research Applications

New Approaches to Derivatives

Research has explored the synthesis and applications of various quinoline and isoquinoline derivatives. For instance, studies have detailed the synthesis of 6-oxoisoaporphine and tetrahydroisoquinoline derivatives, highlighting their potential in scientific research due to their structural uniqueness and potential biological activities (E. Sobarzo-Sánchez et al., 2010).

Corrosion Inhibition

Quinoline derivatives have been studied for their corrosion inhibition properties. For example, novel 8-hydroxyquinoline derivatives have demonstrated effectiveness in protecting mild steel against acidic corrosion, indicating their potential utility in industrial applications (M. Rbaa et al., 2018).

Synthesis under Microwave Irradiation

The microwave-assisted synthesis of novel thiazolidinone analogues, incorporating quinoline moieties, has shown potential for in vitro antioxidant, antibacterial, and antifungal activity, suggesting a wide range of scientific applications (A. Adhikari et al., 2012).

Structural and Spectral Assignment

The structural and spectral assignments of oxoisoaporphines have been comprehensively detailed, providing a basis for further chemical analysis and application of these compounds in scientific research (E. Sobarzo-Sánchez et al., 2003).

Antioxidant Efficiency in Lubricating Grease

Studies have synthesized and evaluated quinolinone derivatives for their antioxidant efficiency in lubricating greases, highlighting the potential of quinoline derivatives in enhancing the performance and lifespan of industrial materials (Modather F. Hussein et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many compounds containing quinoline rings have biological activity, and are used in medicinal chemistry .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it.

Future Directions

The future directions for research on this compound would likely depend on its potential applications. If it shows promise in medicinal chemistry, for example, further studies could be conducted to optimize its properties and evaluate its efficacy and safety .

properties

IUPAC Name

(3,4-dimethylphenyl)-(8-morpholin-4-yl-[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4.ClH/c1-14-3-4-16(9-15(14)2)23(26)18-12-24-19-11-21-20(28-13-29-21)10-17(19)22(18)25-5-7-27-8-6-25;/h3-4,9-12H,5-8,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRWNGAGVTUBTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=C(C3=CC4=C(C=C3N=C2)OCO4)N5CCOCC5)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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